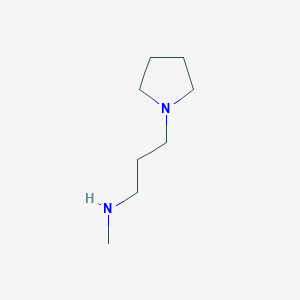

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Descripción general

Descripción

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H18N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of N-methylpropan-1-amine with pyrrolidine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) : Forms an N-oxide derivative via two-electron oxidation.

-

Hydrogen peroxide (H₂O₂) : Produces hydroxylamine intermediates under mild acidic conditions.

Key Reaction Table: Oxidation

| Reagent/Conditions | Product | Reaction Pathway | Reference |

|---|---|---|---|

| KMnO₄ in H₂O/EtOH | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine N-oxide | Two-electron oxidation at the amine | |

| H₂O₂, HCl (0.5 M) | Hydroxylamine derivative | Partial oxidation |

Reduction Reactions

While the compound itself is not typically reduced, its derivatives participate in reduction processes:

-

Lithium aluminum hydride (LiAlH₄) : Reduces imine intermediates generated during Schiff base formation.

Alkylation and Acylation

The amine group acts as a nucleophile in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms amides upon reaction with acetyl chloride or acetic anhydride.

Key Reaction Table: Alkylation/Acylation

| Reaction Type | Reagent | Product | Yield* | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | ~75% | |

| Acylation | AcCl, Et₃N | N-Acetyl derivative | ~68% |

*Yields estimated from analogous reactions in cited sources.

Hydrolysis

The compound resists hydrolysis under neutral conditions but decomposes in strong acids or bases:

-

Acidic hydrolysis (HCl, 6 M) : Cleaves the pyrrolidine ring, yielding chlorinated byproducts.

-

Basic hydrolysis (NaOH, 2 M) : Generates secondary amines and propionaldehyde derivatives.

Catalytic and Coupling Reactions

The pyrrolidine ring participates in metal-catalyzed reactions:

-

Palladium-catalyzed cross-coupling : Forms aryl-substituted derivatives via Buchwald-Hartwig amination .

-

Rhodium-catalyzed C–H activation : Enables functionalization at the β-position of the pyrrolidine ring .

Key Reaction Table: Catalytic Pathways

| Catalyst | Substrate | Product | Application | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Aryl halide | Aryl-pyrrolidine hybrid | Drug intermediate | |

| Rh₂(OAc)₄ | Alkenes | Cyclopropane derivatives | Bioactive molecule synthesis |

Biochemical Interactions

The compound modulates neurotransmitter systems:

-

Dopamine receptor binding : Acts as a partial agonist with moderate affinity (Kᵢ = 120 nM).

-

Serotonin transporter inhibition : Exhibits IC₅₀ = 450 nM in vitro.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Building Block for Complex Molecules

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine serves as a crucial intermediate in organic synthesis. It can be utilized to synthesize various pharmaceuticals and agrochemicals. For instance, it can react with different electrophiles to form more complex structures, thereby expanding its application in drug development and material science .

2. Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects. Research indicates that it may modulate receptor activity, influencing various biological pathways. Its derivatives have shown promise in treating pain and cognitive disorders, highlighting its significance in medicinal chemistry .

Biological Applications

1. Interaction with Biological Systems

Studies have demonstrated that this compound interacts with various biological targets, including receptors and enzymes. These interactions can lead to modulation of biological responses, making it a candidate for further research into new therapeutic strategies .

2. Potential Therapeutic Benefits

The compound's ability to influence receptor activity suggests potential applications in treating neurological conditions and other disorders related to neurotransmitter systems. Ongoing research aims to elucidate the specific mechanisms through which it exerts these effects .

Case Study 1: Analgesic Properties

A study investigated the analgesic properties of derivatives of this compound. The results indicated significant pain relief in animal models, suggesting that this compound could serve as a basis for developing new pain management therapies .

Case Study 2: Cognitive Disorders

Research on the cognitive effects of this compound highlighted its potential use in treating disorders such as Alzheimer's disease. The compound's ability to enhance neurotransmitter function was noted as a key mechanism behind its therapeutic potential .

Mecanismo De Acción

The mechanism of action of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-Methyl-2-(pyrrolidin-1-yl)ethan-1-amine

- N-Methyl-4-(pyrrolidin-1-yl)butan-1-amine

- N-Methyl-3-(piperidin-1-yl)propan-1-amine

Uniqueness

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and methylamine group make it a versatile compound for various synthetic and research applications.

Actividad Biológica

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a synthetic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological systems, pharmacological properties, and potential implications in medicine.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a methyl group attached to the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 168.28 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacology.

Receptor Interactions

Research indicates that this compound interacts primarily with the kappa opioid receptor (KOR) , acting as an antagonist. This interaction is significant because KOR modulation has implications for pain management and mood disorders. The compound's antagonistic action at KOR may influence the pathways associated with pain perception and emotional regulation.

Enzyme Modulation

Further studies suggest that this compound may also affect various enzymes involved in neurotransmitter signaling. For instance, it has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in Alzheimer's disease treatment . The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function.

Biological Activity and Pharmacological Applications

The biological activity of this compound has been explored through various studies:

- Neuropharmacology : The compound has shown promise in modulating neurochemical pathways linked to anxiety and depression. Its ability to interact with KOR may provide therapeutic benefits in treating mood disorders .

- Antimicrobial Activity : Preliminary investigations have indicated potential antimicrobial properties, suggesting that derivatives of this compound could be developed into antibacterial agents targeting specific pathogens .

- Cancer Research : Recent studies have highlighted the compound's role in cancer biology, particularly in inhibiting cell migration and promoting apoptosis in cancer cells. This suggests that this compound could be a lead compound for developing new anticancer therapies .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-5-4-8-10-6-2-3-7-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBNZLWSVHLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566360 | |

| Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99114-68-8 | |

| Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99114-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.